2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide
Description
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Properties
IUPAC Name |
2-[(5-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-12(2,3)7-5-8(18)14-10-15-16-11(17(7)10)20-6-9(19)13-4/h5H,6H2,1-4H3,(H,13,19)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVXVFGMJOZSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC2=NN=C(N12)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What synthetic routes are recommended for synthesizing 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core followed by thioether linkage and acetamide functionalization. Key steps include:
- Core Construction : Cyclocondensation of substituted pyrimidines with hydrazines under reflux in ethanol or DMF .
- Thioether Formation : Reaction with thioglycolic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) at 0–25°C .
- Acetamide Introduction : Use of methylamine in anhydrous THF with catalytic triethylamine to minimize side reactions .
Optimization strategies include solvent selection (e.g., DMF for high solubility), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization of this compound performed post-synthesis?
- Methodological Answer : Comprehensive characterization employs:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., tert-butyl group at δ ~1.3 ppm in H NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHNOS: 364.14) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (if crystalline) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm for the oxo group) .
Q. What initial biological screening approaches are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC determination .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing protocols for related triazolo-pyrimidines .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. propyl at position 5) using analogs from literature .
- Orthogonal Assays : Validate activity across multiple models (e.g., in vitro enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
- Dosage Optimization : Test a broad concentration range (nM–µM) to identify biphasic responses or off-target effects .
Q. What computational strategies enhance the design of derivatives with improved target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Train models on existing bioactivity data to prioritize substituents (e.g., electron-withdrawing groups for enhanced binding) .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residue interactions .
Q. How can researchers elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .
- Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes at atomic resolution (e.g., PDB deposition) .
Q. What methodologies address low solubility or stability challenges during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .
- Accelerated Stability Testing : Monitor degradation under stress conditions (pH 1–10, 40°C/75% RH) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
